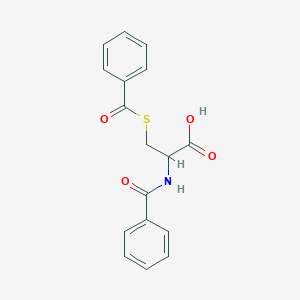

n,s-Dibenzoylcysteine

Description

N,S-Dibenzoylcysteine is a cysteine derivative where both the amino (N) and thiol (S) groups are substituted with benzoyl moieties. This modification enhances its stability and alters its reactivity compared to free cysteine. The benzoyl groups provide steric hindrance and hydrophobicity, influencing solubility and interaction with biological targets.

Properties

CAS No. |

7252-34-8 |

|---|---|

Molecular Formula |

C17H15NO4S |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

2-benzamido-3-benzoylsulfanylpropanoic acid |

InChI |

InChI=1S/C17H15NO4S/c19-15(12-7-3-1-4-8-12)18-14(16(20)21)11-23-17(22)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,18,19)(H,20,21) |

InChI Key |

NROPTDYSXCCGSD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CSC(=O)C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N,S-dibenzoylcysteine with two related compounds: N-(tert-Butoxycarbonyl)-S-(p-methoxybenzyl)-L-cysteine () and benzylpenicillin derivatives (). Key differences in functional groups, physicochemical properties, and applications are highlighted.

Table 1: Structural and Functional Comparison

Key Findings:

Protection Strategy :

- This compound employs benzoyl groups for dual protection, offering robust resistance to enzymatic and oxidative degradation. In contrast, the BOC group in N-(tert-BOC)-S-(p-methoxybenzyl)-L-cysteine is selectively cleaved under acidic conditions, enabling stepwise deprotection in synthetic workflows .

- Benzathine benzylpenicillin uses a dibenzylethylenediamine salt to prolong antibiotic action, a strategy distinct from cysteine derivatives .

Solubility and Bioavailability :

- The dicyclohexylamine salt in N-(tert-BOC)-S-(p-methoxybenzyl)-L-cysteine improves solubility in organic solvents, critical for peptide synthesis . This compound’s lack of ionizable groups limits aqueous solubility but enhances membrane permeability.

Reactivity :

- The p-methoxybenzyl group in ’s compound allows selective S-deprotection via strong acids (e.g., TFMSA), whereas this compound’s benzoyl groups require harsher conditions (e.g., hydrazine), limiting its utility in delicate syntheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.